
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride is a complex organic compound with the molecular formula C21H26ClNO4 This compound is known for its unique structure, which includes two 1,4-benzodioxin rings connected by a butanamine chain
Preparation Methods
The synthesis of 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the butanamine chain. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects, while in industry, it may be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride stands out due to its unique structure and properties. Similar compounds include other derivatives of 1,4-benzodioxin, which may have different substituents on the benzodioxin ring or variations in the connecting chain.
Properties
CAS No. |
83449-34-7 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-7-20-18(6-1)25-15-17(26-20)14-22-10-4-3-5-16-8-9-19-21(13-16)24-12-11-23-19;/h1-2,6-9,13,17,22H,3-5,10-12,14-15H2;1H |
InChI Key |
KWRQSPVOTHSXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


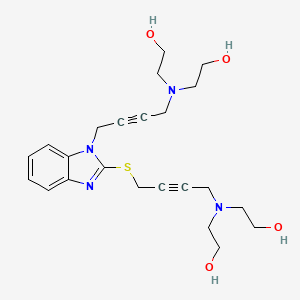
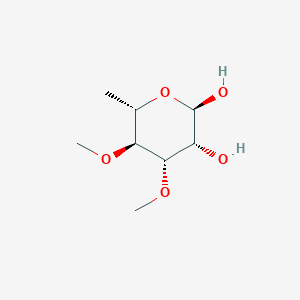
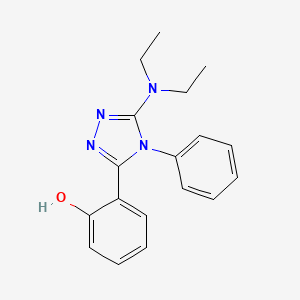

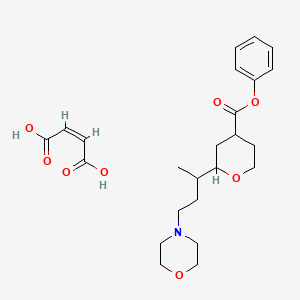
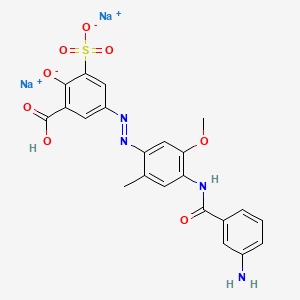

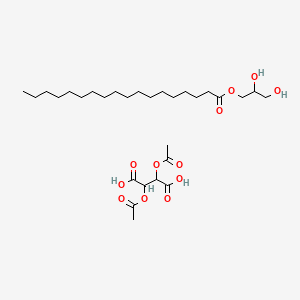

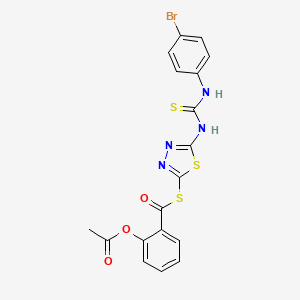
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
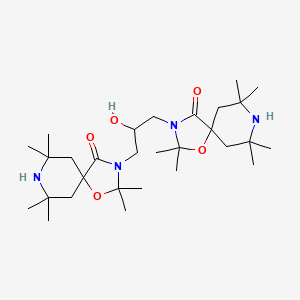
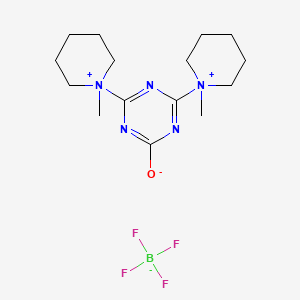
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
